
6-(Cyclohexylsulfonyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexylsulfonyl)pyridin-3-amine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by a pyridine ring substituted with a cyclohexylsulfonyl group at the 6-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylsulfonyl)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation and amination reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity:
Recent studies have highlighted the compound's potential as an anti-tubercular agent. For instance, derivatives containing the cyclohexylsulfonyl moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. In a high-throughput screening, certain analogs exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 1.35 to 2.18 μM . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance biological activity while optimizing pharmacokinetic properties.
TRPV1 Antagonism:
6-(Cyclohexylsulfonyl)pyridin-3-amine has been investigated for its ability to act as a TRPV1 receptor antagonist. This receptor is known for its role in pain sensation, and compounds that inhibit TRPV1 can potentially be developed into analgesics. Studies have shown that similar compounds can effectively reduce pain responses in animal models by blocking capsaicin-induced activation of TRPV1 .
Table 1: Summary of Biological Activities
Case Study Insights:
In one notable study, a series of novel substituted pyridine derivatives were synthesized to evaluate their anti-tubercular activity. The results indicated that specific modifications could lead to compounds with improved efficacy against Mycobacterium tuberculosis, showcasing the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 6-(Cyclohexylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohexylsulfonyl)pyridine: Lacks the amine group at the 3-position.
3-Aminopyridine: Lacks the cyclohexylsulfonyl group at the 6-position.
6-(Phenylsulfonyl)pyridin-3-amine: Contains a phenylsulfonyl group instead of a cyclohexylsulfonyl group.
Uniqueness
6-(Cyclohexylsulfonyl)pyridin-3-amine is unique due to the presence of both the cyclohexylsulfonyl group and the amine group, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields of research .
Biological Activity
6-(Cyclohexylsulfonyl)pyridin-3-amine is a compound that has attracted significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound is characterized by the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol
This compound features a pyridine ring substituted with a cyclohexylsulfonyl group at the 6-position and an amino group at the 3-position, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. A study performed a high-throughput screening of various compounds and identified that derivatives with sulfonamide functionalities, such as this compound, showed promising activity against tuberculosis strains, with minimum inhibitory concentrations (MIC) around 21 µM .
Anticancer Properties
The compound has also been investigated for its anticancer potential . In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxic effects on human cancer cell lines, suggesting that this compound may possess similar properties .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity: The sulfonamide group can act as an electrophile, interacting with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
- Cellular Uptake: The cyclohexyl group may enhance the lipophilicity of the compound, facilitating better membrane permeability and cellular uptake.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Mycobacterial Inhibition: A recent study examined various derivatives of pyridine-based compounds for their ability to inhibit Mycobacterium tuberculosis. The findings suggested that modifications to the sulfonamide group significantly impacted antimicrobial potency .
- Cytotoxicity Assessment: Another investigation evaluated the cytotoxic effects of related compounds in mouse neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:
Compound | Structure | MIC (µM) | Activity Type |
---|---|---|---|
This compound | Structure | 21 | Antimicrobial |
Compound A | Structure | 15 | Anticancer |
Compound B | Structure | 30 | Antimicrobial |
Properties
IUPAC Name |
6-cyclohexylsulfonylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUBTQYBOIZFDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.